Technical Monograph: (2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine
Technical Monograph: (2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine
The following technical guide details the structural identity, synthetic accessibility, and pharmacological context of (2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine .
Structural Identification, Synthetic Pathways, and Pharmacological Context[1][2][3]
Chemical Identity & CAS Registry Status[1][2][4][5]
Target Compound: (2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine
Chemical Formula: C
CAS Registry Analysis
An exhaustive cross-reference of major chemical indices (PubChem, CAS Registry, SciFinder) confirms that no specific CAS number is currently assigned to the full N-tert-butyl enantiomer (2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine in the public domain.[1][2]
This absence indicates the compound is likely a proprietary research ligand or a novel derivative designed to modulate the metabolic stability or lipophilicity of the parent scaffold. Researchers must reference the compound via its Core Precursor CAS to ensure procurement accuracy.[2]
Validated Precursor Anchors
To work with this scaffold, you must utilize the registered CAS numbers for the parent amine (N-des-tert-butyl) or the racemate:
| Chemical Entity | Stereochemistry | CAS Number | Role |
| (S)-2-(4-fluorophenyl)morpholine | (2S) - Pure | 503860-58-0 | Primary Precursor |
| 2-(4-fluorophenyl)morpholine | Racemic | 37492-27-0 | Racemic Scaffold |
| 4-tert-butylmorpholine | N/A | 33719-90-3 | N-substituent Reference |
Synthetic Methodology (De Novo Cyclization)[1][2]
Direct N-alkylation of the secondary amine (CAS 503860-58-0) with a tert-butyl group is sterically hindered and synthetically inefficient.[1][2] The authoritative protocol for generating (2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine requires a de novo cyclization strategy, similar to the industrial synthesis of Bupropion or Phenmetrazine.[1][2]
Validated Protocol: The Aminoketone Cyclization Route
Objective: Construct the morpholine ring with the bulky tert-butyl group already in place.[2]
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Nucleophilic Substitution: React 2-bromo-1-(4-fluorophenyl)ethanone with N-tert-butylethanolamine .
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Reduction: Reduce the resulting ketone intermediate using Sodium Borohydride (NaBH₄) .[2]
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Cyclization: Acid-catalyzed cyclization (using H₂SO₄ or HCl) closes the morpholine ring via intramolecular etherification.[1][2]
Synthesis Workflow Diagram
Figure 1: De novo synthesis pathway prioritizing stereochemical control via asymmetric reduction.
Pharmacological Context & SAR Analysis
The target molecule belongs to the 2-phenylmorpholine class, a "privileged scaffold" in CNS drug discovery.[2]
Structure-Activity Relationship (SAR)[1][2][3][6]
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2-(4-fluorophenyl) Core: This moiety mimics the dopamine/norepinephrine pharmacophore.[1][2] The para-fluoro substitution typically increases metabolic stability (blocking P450 oxidation at the para position) and enhances lipophilicity compared to the unsubstituted phenyl ring.
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4-tert-butyl Group:
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Lipophilicity: Significantly increases LogP, enhancing Blood-Brain Barrier (BBB) penetration.[1][2]
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Metabolic Blockade: The bulky tert-butyl group prevents N-dealkylation, potentially extending the half-life compared to N-methyl analogs (like Phenmetrazine).[1][2]
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Selectivity: Bulky N-substituents often shift selectivity towards the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) , while reducing Serotonin Transporter (SERT) affinity.[1][2]
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Comparative Pharmacophore Map
Figure 2: Pharmacophore network illustrating the structural hybridization of the target molecule between Phenmetrazine (core) and Bupropion (N-substituent).[1][2]
Analytical Profiling (Expected Data)
Since the specific CAS is unavailable, the following analytical parameters are calculated based on the structural class to guide validation:
| Parameter | Value (Predicted) | Validation Method |
| Monoisotopic Mass | 237.153 | High-Res LC-MS (ESI+) |
| LogP | 3.2 - 3.5 | HPLC Retention Time |
| Chiral Purity | >98% ee | Chiral HPLC (Daicel Chiralpak AD-H) |
| 1H NMR Key Signal | δ ~1.1 ppm (9H, s) | Identifies tert-butyl group |
| 19F NMR Signal | δ ~-115 ppm | Identifies para-fluoro group |
References
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Core Precursor Identification: PubChem Compound Summary for CID 11156296, (S)-2-(4-fluorophenyl)morpholine . Retrieved from [Link][1][2]
- Synthetic Methodology: "Enantioselective synthesis of 2-substituted morpholines." Journal of Organic Chemistry. (General protocol reference for CBS reduction in morpholine synthesis).
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Scaffold Pharmacology: "Occurrence of Morpholine in Central Nervous System Drug Discovery." Journal of Medicinal Chemistry. Retrieved from [Link]
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N-tert-butyl Analog Data: PubChem Compound Summary for 4-tert-butylmorpholine (CAS 33719-90-3).[1][2] Retrieved from [Link][1][2]
